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Compound of Interest

Compound Name: 1-Methyl-4-(2-nitrovinyl)benzene

Cat. No.: B151960

This technical guide provides an in-depth analysis of the spectroscopic data for (E)-1-Methyl-4-
(2-nitrovinyl)benzene (also known as trans-4-methyl-f3-nitrostyrene), a versatile organic
compound utilized in various synthetic applications. This document is intended for researchers,
scientists, and professionals in drug development who require a comprehensive understanding
of the structural elucidation of this molecule through modern spectroscopic techniques.

Introduction

(E)-1-Methyl-4-(2-nitrovinyl)benzene (CoHoNO2) is an organic compound featuring a benzene
ring substituted with a methyl group and a nitrovinyl group at the para positions.[1] Its structure
incorporates a conjugated system, which influences its chemical reactivity and spectroscopic
properties.[1] Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and for
understanding its role in various chemical transformations. This guide will delve into the
experimental and theoretical aspects of the spectroscopic characterization of this compound.

Molecular Structure and Isomerism

The IUPAC name, 1-methyl-4-[(E)-2-nitroethenyl]benzene, specifies the trans configuration of
the nitrovinyl group, which is the more stable isomer.[1][2] The molecule's planarity and
extended conjugation are key to understanding its spectral features.

Caption: Molecular structure of (E)-1-Methyl-4-(2-nitrovinyl)benzene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For (E)-1-Methyl-4-(2-nitrovinyl)benzene, both *H and 3C NMR provide definitive
structural information.

'H NMR Spectroscopy

The *H NMR spectrum is characterized by signals in both the aromatic and olefinic regions, as
well as a singlet for the methyl protons. The large coupling constant between the vinyl protons
is a key indicator of the (E)-configuration.

] Chemical Shift (3, o Coupling Constant

Proton Assignment Multiplicity
ppm) (J, Hz)

Methyl (CHs) 241 Singlet
Aromatic (2H) 7.27 Doublet 8.1
Aromatic (2H) 7.45 Doublet 8.1
Vinyl (1H) 7.57 Doublet 13.6
Vinyl (1H) 7.99 Doublet 13.6

Data sourced from a study on the synthesis of B-nitrostyrenes.[3]

The downfield shift of the vinyl protons is attributed to the deshielding effect of the electron-
withdrawing nitro group and the aromatic ring. The observed coupling constant of 13.6 Hz is
characteristic of a trans relationship between the two vinyl protons.[3][4]

e Sample Preparation: Dissolve approximately 5-10 mg of (E)-1-Methyl-4-(2-
nitrovinyl)benzene in 0.6-0.7 mL of deuterated chloroform (CDCls).

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
o Data Acquisition:

o Record the spectrum at room temperature.
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o Reference the chemical shifts to the residual solvent peak of CDCls at & 7.26 ppm.[4]

o Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID).

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The
presence of nine distinct carbon signals is expected for (E)-1-Methyl-4-(2-nitrovinyl)benzene.

Carbon Assignment Predicted Chemical Shift (8, ppm)
Methyl (CHs) ~21

Aromatic (CH) ~129-131

Aromatic (quaternary) ~128, ~142

Vinyl (CH) ~137, ~139

Note: The predicted chemical shifts are based on analogous structures and general principles
of 3C NMR spectroscopy, as a complete, assigned experimental spectrum is not readily
available in the cited literature. For comparison, the vinyl carbons in a similar compound, 1-
Chloro-4-(2-nitrovinyl)benzene, appear at approximately 138 ppm.[5]

o Sample Preparation: Use the same sample prepared for *H NMR. A higher concentration
(20-50 mg) may be required for a better signal-to-noise ratio.

 Instrumentation: A 100 MHz (or higher) NMR spectrometer is recommended.
o Data Acquisition:
o Record a proton-decoupled 3C NMR spectrum.

o Reference the chemical shifts to the CDCIs solvent peak at d 77.16 ppm.[4]
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o Employ a sufficient number of scans and a suitable relaxation delay to ensure accurate
integration of all carbon signals.

o Data Processing: Process the data similarly to the *H NMR spectrum.
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'H NMR

Vinyl: 6 7.99 (d)

Vinyl: 6 7.57 (d)

(Aromatic: 0 7.45 (d))
(Aromatic: 0 7.27 (d))

13C NMR (Predicted)

(Vinyl CH: ~137, ~139)
(Aromatic C: ~128, ~142)
(Aromatic CH: ~129-131)

Click to download full resolution via product page

Molecular Structure

Caption: Correlation of NMR data with the molecular structure.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of (E)-1-Methyl-4-(2-nitrovinyl)benzene will show characteristic absorption bands
for the nitro group, the carbon-carbon double bonds, and the aromatic ring.

Functional Group Characteristic Absorption (cm—1)
Nitro (NOz2) Asymmetric Stretch ~1500-1550
Nitro (NOz) Symmetric Stretch ~1340-1380
C=C Stretch (Vinyl) ~1620-1640
C=C Stretch (Aromatic) ~1450-1600
C-H Stretch (Aromatic) ~3000-3100
C-H Stretch (Alkyl) ~2850-3000

Note: The absorption values are typical ranges for these functional groups. Specific values for
the title compound may vary slightly.

e Sample Preparation:

o KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and
press into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

o Record the sample spectrum over the range of 4000-400 cm~1,
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o Co-add multiple scans to improve the signal-to-noise ratio.

o Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation. The molecular weight of 1-Methyl-4-(2-
nitrovinyl)benzene is 163.17 g/mol .[1][6]

Expected Fragmentation Pattern:

Molecular lon (M*): m/z = 163

Loss of NOz: [M - NO2]*, m/z = 117

Loss of NOz and H: [M - NOz - H]*, m/z = 116

Tropylium lon: [C7H~7]*, m/z = 91 (from rearrangement and fragmentation of the tolyl group)

[CoHaNO2]*
m/z = 163

Click to download full resolution via product page

Caption: Plausible mass spectrometry fragmentation pathway.
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o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

 |onization: Use a standard electron ionization (EI) source, typically at 70 eV.

e Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole, time-of-
flight (TOF), or other mass analyzer.

» Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to
confirm the structure.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complete and unambiguous
characterization of (E)-1-Methyl-4-(2-nitrovinyl)benzene. The *H NMR confirms the trans
stereochemistry of the vinyl group, while the combination of all three techniques allows for the
full elucidation of the molecular structure. The protocols described herein represent standard
methodologies for the acquisition of high-quality spectroscopic data for this and similar organic
compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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